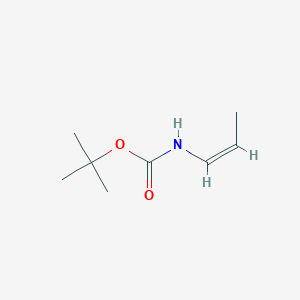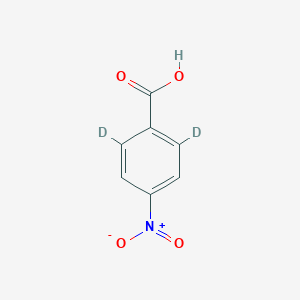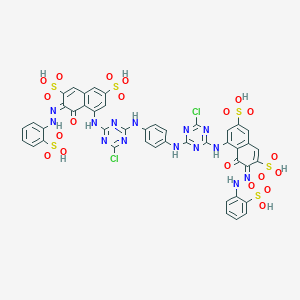
2,4-Dichloro-5-ethylpyrimidine
Übersicht
Beschreibung
2,4-Dichloro-5-ethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethyl group at position 5 on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyluracil. The process begins with the suspension of 5-ethyluracil in phosphorus oxychloride (POCl3), followed by the addition of N,N-dimethylaniline. The reaction mixture is then heated to reflux at approximately 120°C for about 5 hours until the starting material is completely dissolved and the solution turns purple .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and thiols under mild conditions to form substituted pyrimidine derivatives.
Oxidation and Reduction: Although specific details on oxidation and reduction reactions of this compound are limited, similar pyrimidine derivatives typically undergo these reactions under standard conditions using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For instance, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-ethylpyrimidine is utilized in several scientific research applications due to its versatile chemical properties:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including inhibitors of dipeptidyl peptidase IV and TBK1/IKKε kinases.
Agrochemicals: This compound is used in the development of herbicides and fungicides, leveraging its ability to interfere with specific biochemical pathways in plants and fungi.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-ethylpyrimidine is primarily related to its ability to interact with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase IV, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of an ethyl group at position 5.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom at position 5, used in the synthesis of antiviral and anticancer agents.
2,4-Dichloro-5-phenylpyrimidine: Features a phenyl group at position 5, utilized in the development of kinase inhibitors.
Uniqueness: 2,4-Dichloro-5-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at position 5 influences its interaction with molecular targets and its overall pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYFVWTWMBQHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434093 | |
| Record name | 2,4-dichloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-40-9 | |
| Record name | 2,4-dichloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)


